molecular formula C15H15N5O B6013826 1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile

1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile

Katalognummer: B6013826
Molekulargewicht: 281.31 g/mol
InChI-Schlüssel: YKFGVMVXIGYSEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential drug candidate for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile exerts its pharmacological effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that plays a crucial role in the signaling pathways of B cells and other immune cells. By blocking the activity of BTK, this compound can inhibit the growth and survival of cancer cells and modulate the immune response in autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death), and modulate the immune response by reducing the production of inflammatory cytokines and increasing the activity of regulatory T cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile for lab experiments is its high potency and selectivity for BTK, which makes it a useful tool for studying the role of this kinase in various biological processes. However, one of the limitations of this compound is its relatively short half-life and poor solubility, which may affect its pharmacokinetic and pharmacodynamic properties in vivo.

Zukünftige Richtungen

Several future directions for research on 1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile can be identified. These include:
1. Further preclinical studies to investigate the efficacy and safety of this compound in different types of cancer and autoimmune diseases.
2. Clinical trials to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in humans and to determine its optimal dosage and administration schedule.
3. Development of novel formulations or delivery systems to improve the solubility and bioavailability of this compound.
4. Investigation of the potential synergy between this compound and other drugs or therapies in the treatment of cancer and autoimmune diseases.
5. Identification of biomarkers that can predict the response to this compound and the development of personalized treatment strategies based on these biomarkers.

Synthesemethoden

The synthesis of 1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile involves several steps, including the reaction of 3-(1H-1,2,4-triazol-5-yl)benzoic acid with piperidinecarbonitrile in the presence of a coupling agent and a base. The resulting intermediate is then treated with a reducing agent to obtain the final product.

Wissenschaftliche Forschungsanwendungen

1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, this compound has shown potent inhibitory activity against various kinases that are involved in the growth and proliferation of cancer cells and the regulation of immune responses.

Eigenschaften

IUPAC Name

1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]piperidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c16-8-11-3-2-6-20(9-11)15(21)13-5-1-4-12(7-13)14-17-10-18-19-14/h1,4-5,7,10-11H,2-3,6,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFGVMVXIGYSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=NC=NN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.